molecular formula C8H17NO B092011 4-Butylmorpholine CAS No. 1005-67-0

4-Butylmorpholine

Cat. No.: B092011
CAS No.: 1005-67-0
M. Wt: 143.23 g/mol
InChI Key: LMRKVKPRHROQRR-UHFFFAOYSA-N
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Description

4-Butylmorpholine is an organic compound with the molecular formula C8H17NO. It is a derivative of morpholine, where the hydrogen atom at the fourth position is replaced by a butyl group. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Butylmorpholine can be synthesized through several methods. One common method involves the reaction of morpholine with butyl halides under basic conditions. The reaction typically proceeds as follows:

    Reactants: Morpholine and butyl halide (e.g., butyl bromide or butyl chloride).

    Catalyst: A base such as sodium hydroxide or potassium carbonate.

    Solvent: An organic solvent like tetrahydrofuran or ethanol.

    Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete conversion.

The general reaction can be represented as:

Morpholine+Butyl HalideThis compound+Hydrogen Halide\text{Morpholine} + \text{Butyl Halide} \rightarrow \text{this compound} + \text{Hydrogen Halide} Morpholine+Butyl Halide→this compound+Hydrogen Halide

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-Butylmorpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert it back to morpholine or other derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

4-Butylmorpholine has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 4-Butylmorpholine depends on its specific applicationIts molecular targets and pathways are determined by the specific context in which it is used .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound without the butyl group.

    4-Methylmorpholine: A derivative with a methyl group instead of a butyl group.

    4-Ethylmorpholine: A derivative with an ethyl group.

Uniqueness

4-Butylmorpholine is unique due to the presence of the butyl group, which imparts different chemical and physical properties compared to its analogs. This makes it suitable for specific applications where other derivatives may not be as effective .

Properties

IUPAC Name

4-butylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-3-4-9-5-7-10-8-6-9/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRKVKPRHROQRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044499
Record name 4-Butylmorpholine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005-67-0
Record name 4-Butylmorpholine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butylmorpholine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1005-67-0
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Record name Morpholine, 4-butyl-
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Record name 4-Butylmorpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BUTYLMORPHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QV4M0PWHM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 4-butylmorpholine be used to synthesize new chemical compounds?

A1: Yes, this compound can act as a building block for synthesizing novel compounds. For instance, it has been successfully employed in the synthesis of quaternary ammonium salts with chloroacetic acid esters []. These salts, synthesized using solvents like ethyl acetate, acetone, and ethanol, have potential applications in various fields. Notably, ethanol proved to be a highly effective solvent for this synthesis, yielding over 91% of the desired product [].

Q2: What analytical techniques are employed to characterize compounds derived from this compound?

A2: Researchers utilize a combination of spectroscopic techniques to characterize new compounds derived from this compound. For instance, infrared (IR) and Hydrogen-1 Nuclear Magnetic Resonance (H1 NMR) spectroscopy are commonly employed to confirm the molecular structures of these newly synthesized compounds []. These techniques provide valuable insights into the composition and arrangement of atoms within the molecule, confirming successful synthesis.

Q3: Can the isomeric composition of alkyl-4-butylmorpholines be determined?

A3: Yes, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful tool for analyzing mixtures of isomeric alkyl-4-butylmorpholines []. This technique allows researchers to distinguish and quantify the different isomers present in a mixture, providing valuable information about the distribution of these isomers []. This information is crucial for understanding the properties and potential applications of these compounds.

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